4-(4-Methoxyphenyl)pyridine-2,6-diamine
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Overview
Description
4-(4-Methoxyphenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol It is a derivative of pyridine, featuring a methoxyphenyl group at the 4-position and two amino groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2,6-diaminopyridine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,6-diaminopyridine in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)pyridine-2,6-diamine can be compared with other similar compounds, such as:
4-(4-Ethylphenyl)pyridine-2,6-diamine: This compound has an ethyl group instead of a methoxy group, which may result in different chemical and biological properties.
4-(2,6-Dimethylphenoxy)pyridine: This compound features a dimethylphenoxy group, leading to variations in its reactivity and applications.
4-(3-pyridinyl)-2-pyrimidine amine:
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3O/c1-16-10-4-2-8(3-5-10)9-6-11(13)15-12(14)7-9/h2-7H,1H3,(H4,13,14,15) |
InChI Key |
FFWZKNWCBOUZJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)N)N |
Origin of Product |
United States |
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